N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a bifuran moiety linked to a methanesulfonamide group, with a trifluoromethyl-substituted phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bifuran moiety, followed by the introduction of the methanesulfonamide group and the trifluoromethyl-substituted phenyl ring. Key steps may include:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Introduction of the methanesulfonamide group: This step often involves the reaction of a suitable amine with methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the trifluoromethyl-substituted phenyl ring: This can be done through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The trifluoromethyl-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce amines.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridyl]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- N-([2,2’-bithienyl]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This makes it different from similar compounds that may have bipyridyl or bithienyl groups instead of bifuran.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The compound features a bifuran moiety linked to a methanesulfonamide group, with the molecular formula C14H12F3N2O3S and a molecular weight of 350.32 g/mol. The synthesis typically involves the reaction of 2,2'-bifuran-5-ylmethanol with methanesulfonyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis .
Synthesis Overview
Step | Reagents | Conditions |
---|---|---|
1 | 2,2'-bifuran-5-ylmethanol + methanesulfonyl chloride | Anhydrous environment |
2 | Base (e.g., triethylamine) | Temperature control to optimize yield |
The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics natural substrates and allows for enzyme inhibition through binding at active sites. The bifuran structure enhances binding affinity through additional π-π interactions with target enzymes .
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial dihydropteroate synthase (DHPS), crucial for folate biosynthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death .
Anticancer Potential
Studies have suggested that compounds with similar structures may possess anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, certain derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the bifuran structure could enhance antibacterial potency .
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting potential as a lead compound for further development .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that variations in the trifluoromethyl group influenced the compound's lipophilicity and overall biological activity. Compounds with more hydrophobic characteristics exhibited improved cellular uptake and efficacy .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c18-17(19,20)13-5-3-12(4-6-13)11-26(22,23)21-10-14-7-8-16(25-14)15-2-1-9-24-15/h1-9,21H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNISMDOCXQJHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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